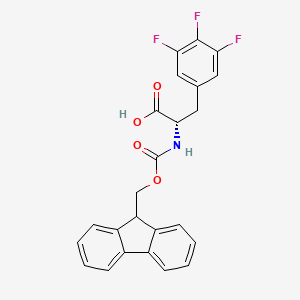

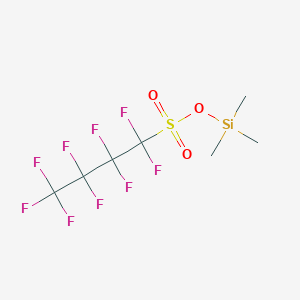

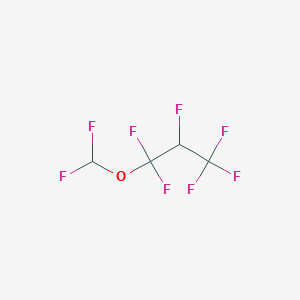

![molecular formula C8H10F3N3 B1303473 (2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine CAS No. 207557-34-4](/img/structure/B1303473.png)

(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine

Overview

Description

Synthesis Analysis

The synthesis of related trifluoromethyl-containing heterocycles has been demonstrated through heterocyclization reactions. For instance, a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described, which showcases the versatility of primary amines in such reactions and highlights the mild and environmentally friendly conditions under which these reactions can proceed, yielding products with up to 98% efficiency .

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine has been elucidated using single-crystal X-ray diffraction. For example, two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and their crystal structures were determined, providing detailed information about their molecular geometry and confirming the successful synthesis of these compounds .

Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl groups and amines typically involve nucleophilic substitution, as seen in the synthesis of the aforementioned tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. These reactions often start from related heterocyclic compounds and proceed via a one-pot procedure, indicating a streamlined approach to synthesizing complex molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine are not directly reported in the provided papers, the properties of similar compounds can be inferred. Trifluoromethyl groups are known to influence the electronic properties of molecules, potentially affecting their reactivity and stability. The presence of amines can also contribute to the basicity and solubility of the compounds. The crystallographic data provided for related compounds suggest that these molecules can crystallize in different space groups, which can have implications for their physical properties such as melting points and solubility .

Relevant Case Studies

The papers do not provide specific case studies for (2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine. However, the antitumor activities of related compounds have been evaluated, with one of the synthesized compounds exhibiting more potent antitumor activity against BCG-823 than the reference drug 5-fluorouracil (5-FU). This suggests potential applications of trifluoromethyl-containing amines in medicinal chemistry and drug development .

Scientific Research Applications

Biogenic Amines and Nitrosamine Formation

Biogenic amines, non-volatile amines formed by the decarboxylation of amino acids, are significant in determining fish safety and quality. While histamine is commonly associated with scombroid food poisoning, it alone may not suffice to cause toxicity unless potentiated by other amines such as cadaverine and putrescine. These amines also play roles in fish spoilage and the formation of nitrosamines like nitrosopiperidine and nitrosopyrrolidine, with environmental factors such as impure salt, high temperature, and low pH enhancing nitrosamine formation. Understanding the interplay between biogenic amines and nitrosamine formation is crucial for ensuring the safety of fish products (Bulushi et al., 2009).

PFAS Removal with Amine-Functionalized Sorbents

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are persistent pollutants in water supplies. Amine-containing sorbents offer promising solutions for PFAS removal in water treatment processes. The efficiency of these sorbents relies on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology. Designing next-generation sorbents involves understanding these interactions to enhance PFAS removal efficiency, highlighting the potential of amine-functionalized materials in environmental remediation efforts (Ateia et al., 2019).

Advanced Oxidation Processes for Amine Degradation

Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes, posing environmental risks. Advanced Oxidation Processes (AOPs) have shown effectiveness in degrading these recalcitrant compounds. The review on amine and azo compound degradation using AOPs highlights the significant impact of process parameters and suggests that combining different AOPs under optimized conditions could lead to synergistic effects, improving treatment efficacy for effluents containing these pollutants (Bhat & Gogate, 2021).

Amine-functionalized Metal-organic Frameworks (MOFs)

Amine-functionalized MOFs are explored for their potential applications, particularly in CO2 capture due to the strong interaction between CO2 and amino functionalities. These materials have shown high CO2 sorption capacity and demonstrate promising applications in catalysis and gas separation, underscoring the versatility of amine-functionalized MOFs in addressing environmental and energy challenges (Lin et al., 2016).

Analytical Techniques for Biogenic Amine Detection

The detection of biogenic amines in foods is crucial for food safety and public health. Analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been developed for sensitive and selective analysis of biogenic amines and their metabolites in various matrices, including food products and biological samples. These methods facilitate the understanding of the biological effects and exposures to biogenic amines, contributing to food safety and quality assurance efforts (Teunissen et al., 2010).

properties

IUPAC Name |

N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGNVKSFFSSFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381435 | |

| Record name | (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine | |

CAS RN |

207557-34-4 | |

| Record name | (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.